molecular formula C12H12BrN3 B581447 2-N-benzyl-5-bromopyridine-2,3-diamine CAS No. 1215916-51-0

2-N-benzyl-5-bromopyridine-2,3-diamine

Cat. No.: B581447
CAS No.: 1215916-51-0
M. Wt: 278.153
InChI Key: PRPNJRHVYRAKKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-N-benzyl-5-bromopyridine-2,3-diamine is an organic compound with the molecular formula C12H12BrN3. It is a derivative of pyridine, featuring a bromine atom at the 5-position and a benzyl group attached to the nitrogen atom at the 2-position.

Safety and Hazards

The safety data sheet for a similar compound, 2,3-Diamino-5-bromopyridine, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes . In case of eye contact, rinse cautiously with water for several minutes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-benzyl-5-bromopyridine-2,3-diamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-N-benzyl-5-bromopyridine-2,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted pyridine derivatives.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Coupling: Formation of biaryl or diaryl derivatives

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-N-benzyl-5-bromopyridine-2,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and benzyl groups enhances its versatility in synthetic applications and its potential as a pharmacophore .

Properties

IUPAC Name

2-N-benzyl-5-bromopyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3/c13-10-6-11(14)12(16-8-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPNJRHVYRAKKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=N2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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